molecular formula C22H22ClN3O B10833620 Isoquinoline derivative 1

Isoquinoline derivative 1

Cat. No.: B10833620
M. Wt: 379.9 g/mol
InChI Key: RSQQKPIPFGRLQX-UHFFFAOYSA-N
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Description

Isoquinoline derivative 1 is a heterocyclic aromatic organic compound that belongs to the isoquinoline family. Isoquinoline derivatives are known for their wide range of biological activities and are found in many natural alkaloids. These compounds are characterized by a benzene ring fused to a pyridine ring, forming a structure that is similar to quinoline but with the nitrogen atom located differently.

Preparation Methods

Synthetic Routes and Reaction Conditions: Isoquinoline derivatives can be synthesized through various methods. One common method is the Pomeranz-Fritsch reaction, which involves the condensation of benzaldehyde and aminoacetaldehyde under acidic conditions . Another method is the Bischler-Napieralski reaction, which uses β-phenylethylamine and carbonyl compounds in the presence of a dehydrating agent . The Pictet-Spengler reaction is also widely used, where β-arylethylamine reacts with aldehydes or ketones in the presence of an acid catalyst .

Industrial Production Methods: Industrial production of isoquinoline derivatives often involves catalytic processes to enhance efficiency and yield. For example, palladium-catalyzed coupling reactions and copper-catalyzed cyclizations are commonly employed . These methods allow for the production of isoquinoline derivatives on a larger scale, making them suitable for industrial applications.

Mechanism of Action

Isoquinoline derivatives are compared with other similar compounds such as quinoline and its derivatives:

Comparison with Similar Compounds

  • Quinoline
  • Tetrahydroisoquinoline
  • 1-Benzylisoquinoline
  • 1-Phenylisoquinoline

Isoquinoline derivative 1 stands out due to its unique structural features and wide range of applications in various fields.

Properties

Molecular Formula

C22H22ClN3O

Molecular Weight

379.9 g/mol

IUPAC Name

[1-(3-chloroanilino)-5-methylisoquinolin-4-yl]-piperidin-1-ylmethanone

InChI

InChI=1S/C22H22ClN3O/c1-15-7-5-10-18-20(15)19(22(27)26-11-3-2-4-12-26)14-24-21(18)25-17-9-6-8-16(23)13-17/h5-10,13-14H,2-4,11-12H2,1H3,(H,24,25)

InChI Key

RSQQKPIPFGRLQX-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=NC=C2C(=O)N3CCCCC3)NC4=CC(=CC=C4)Cl

Origin of Product

United States

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